N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(o-tolyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(o-tolyloxy)acetamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2001 by Bayer AG, a German pharmaceutical company, and has since been the subject of numerous scientific studies.
Mecanismo De Acción
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(o-tolyloxy)acetamide 41-2272 works by activating an enzyme called soluble guanylate cyclase (sGC), which is involved in the regulation of blood vessel tone and smooth muscle contraction. By activating sGC, N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(o-tolyloxy)acetamide 41-2272 increases the production of cyclic guanosine monophosphate (cGMP), which leads to vasodilation and improved blood flow.
Biochemical and Physiological Effects:
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(o-tolyloxy)acetamide 41-2272 has been shown to have several biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and anti-proliferative effects. It has also been shown to improve cardiac function and reduce pulmonary arterial pressure in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(o-tolyloxy)acetamide 41-2272 is its specificity for sGC, which makes it a useful tool for studying the role of sGC in various physiological processes. However, one limitation is that it can be difficult to administer in vivo, as it requires intravenous injection and has a short half-life.
Direcciones Futuras
There are several potential future directions for research on N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(o-tolyloxy)acetamide 41-2272. One area of interest is its potential use in the treatment of cancer, as it has been shown to have anti-proliferative effects on cancer cells. Other potential areas of research include its use in the treatment of pulmonary hypertension and other cardiovascular diseases, as well as its potential as a tool for studying the role of sGC in various physiological processes.
In conclusion, N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(o-tolyloxy)acetamide 41-2272 is a chemical compound that has been extensively studied for its potential therapeutic applications. It works by activating sGC and increasing the production of cGMP, which leads to vasodilation and improved blood flow. While it has several advantages as a research tool, such as its specificity for sGC, it also has limitations in terms of its administration and half-life. However, there are several potential future directions for research on N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(o-tolyloxy)acetamide 41-2272, including its use in the treatment of cancer and cardiovascular diseases.
Métodos De Síntesis
The synthesis of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(o-tolyloxy)acetamide 41-2272 involves several steps, including the reaction of 3-chloro-1,2-propanediol with 3-hydroxycyclopent-1-enecarboxylic acid, followed by the addition of o-tolyl magnesium bromide and acetic anhydride. The resulting compound is then treated with hydroxylamine hydrochloride to yield the final product.
Aplicaciones Científicas De Investigación
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(o-tolyloxy)acetamide 41-2272 has been studied for its potential therapeutic applications in a variety of medical conditions, including cardiovascular diseases, pulmonary hypertension, and cancer. It has been shown to have vasodilatory effects, meaning it can widen blood vessels and improve blood flow, which can be beneficial in treating conditions such as hypertension and pulmonary arterial hypertension.
Propiedades
IUPAC Name |
N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10-4-2-3-5-14(10)20-9-15(19)16-12-6-11(8-17)13(18)7-12/h2-5,11-13,17-18H,6-9H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNERBWLWCSSCBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2CC(C(C2)O)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(o-tolyloxy)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.